{3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester {3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13756145
InChI: InChI=1S/C20H32BNO5/c1-18(2,3)25-17(23)22-12-9-13-24-16-11-8-10-15(14-16)21-26-19(4,5)20(6,7)27-21/h8,10-11,14H,9,12-13H2,1-7H3,(H,22,23)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCNC(=O)OC(C)(C)C
Molecular Formula: C20H32BNO5
Molecular Weight: 377.3 g/mol

{3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13756145

Molecular Formula: C20H32BNO5

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

{3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester -

Specification

Molecular Formula C20H32BNO5
Molecular Weight 377.3 g/mol
IUPAC Name tert-butyl N-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]carbamate
Standard InChI InChI=1S/C20H32BNO5/c1-18(2,3)25-17(23)22-12-9-13-24-16-11-8-10-15(14-16)21-26-19(4,5)20(6,7)27-21/h8,10-11,14H,9,12-13H2,1-7H3,(H,22,23)
Standard InChI Key SCQJOJIGWKDLQR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCNC(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCNC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characterization

Core Structural Components

The molecule’s backbone consists of three distinct regions:

  • Pinacol boronic ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the meta position of the phenyl ring enhances stability against hydrolysis while maintaining reactivity in cross-coupling reactions.

  • Phenoxy-propyl linker: A three-carbon chain bridges the aromatic ring and the carbamate group, introducing flexibility that may influence conformational preferences in synthetic intermediates .

  • tert-Butyl carbamate (Boc): This protective group shields the amine functionality during multistep syntheses, enabling selective deprotection under acidic conditions .

Spectroscopic and Physicochemical Data

Key molecular properties are summarized below:

PropertyValueSource
Molecular formulaC₂₀H₃₂BNO₅
Molecular weight377.3 g/mol
IUPAC nametert-butyl N-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]carbamate
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCNC(=O)OC(C)(C)C
InChIKeySCQJOJIGWKDLQR-UHFFFAOYSA-N

The tert-butyl group’s steric bulk (van der Waals volume: ~140 ų) and the boronic ester’s planar geometry create a steric contrast that may influence crystallization behavior or supramolecular interactions.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three synthetic building blocks:

  • Boronic ester precursor: Likely derived from 3-bromophenol via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

  • Propylamine linker: Introduced through nucleophilic substitution or Mitsunobu reactions, coupling the phenol oxygen to a three-carbon chain with a terminal amine .

  • Boc protection: The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, a standard protocol in peptide chemistry .

Stepwise Synthesis

A hypothetical route involves:

  • Borylation of 3-bromophenol:
    3-BrC₆H₄OH+B₂pin₂Pd(dppf)Cl₂, KOAc3-pinB-C₆H₄OH\text{3-BrC₆H₄OH} + \text{B₂pin₂} \xrightarrow{\text{Pd(dppf)Cl₂, KOAc}} \text{3-pinB-C₆H₄OH} .

  • Alkylation with 3-bromopropylamine:
    3-pinB-C₆H₄OH+Br(CH₂)₃NH₂K₂CO₃3-pinB-C₆H₄O(CH₂)₃NH₂\text{3-pinB-C₆H₄OH} + \text{Br(CH₂)₃NH₂} \xrightarrow{\text{K₂CO₃}} \text{3-pinB-C₆H₄O(CH₂)₃NH₂} .

  • Boc protection:
    3-pinB-C₆H₄O(CH₂)₃NH₂+Boc₂ODMAPTarget compound\text{3-pinB-C₆H₄O(CH₂)₃NH₂} + \text{Boc₂O} \xrightarrow{\text{DMAP}} \text{Target compound} .

Reaction yields for analogous sequences typically range from 60–85%, with purification via silica gel chromatography.

Reactivity and Functional Group Interplay

Boronic Ester Reactivity

The pinacol boronic ester participates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. For example, cross-coupling with 4-bromoacetophenone would proceed as:
Target compound+4-BrC₆H₄COCH₃Pd(PPh₃)₄, Na₂CO₃Biaryl product\text{Target compound} + \text{4-BrC₆H₄COCH₃} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Biaryl product} .
The tert-butyl carbamate remains inert under these basic conditions, demonstrating orthogonal reactivity .

Deprotection Kinetics

The Boc group is cleaved by trifluoroacetic acid (TFA) in dichloromethane, regenerating the primary amine:
Target compoundTFA3-pinB-C₆H₄O(CH₂)₃NH₂+CO₂+t-BuOH\text{Target compound} \xrightarrow{\text{TFA}} \text{3-pinB-C₆H₄O(CH₂)₃NH₂} + \text{CO₂} + \text{t-BuOH} . This step is critical for subsequent functionalization in drug discovery workflows.

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